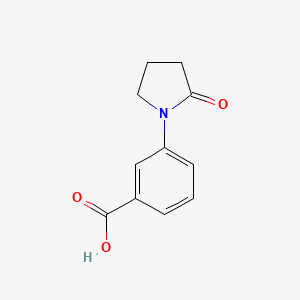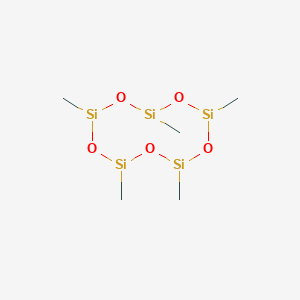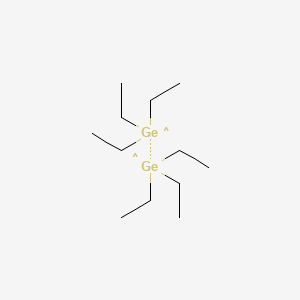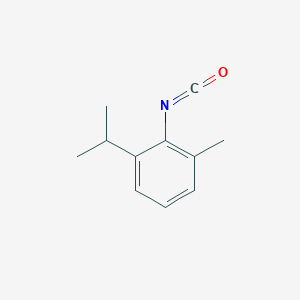
2-Isopropyl-6-methylphenyl isocyanate
Übersicht
Beschreibung
2-Isopropyl-6-methylphenyl isocyanate is a chemical compound with the molecular formula C11H13NO . It has an average mass of 175.227 Da and a monoisotopic mass of 175.099716 Da .
Molecular Structure Analysis
The molecular structure of 2-Isopropyl-6-methylphenyl isocyanate consists of an isocyanate group (-NCO) attached to a phenyl ring, which is further substituted with an isopropyl group and a methyl group .Physical And Chemical Properties Analysis
2-Isopropyl-6-methylphenyl isocyanate has a refractive index of 1.526, a boiling point of 92 °C at 3 mmHg, and a density of 1.008 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Biomonitoring Applications
- DNA Adducts in Biomonitoring : Isocyanates are crucial in industrial manufacturing, and the formation of DNA adducts from related compounds like 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate has been studied. These DNA adducts are vital tools for biomonitoring individuals exposed to xenobiotics, confirming their formation in in vitro reactions with DNA (Beyerbach, Farmer, & Sabbioni, 2006).
Reactivity and Interaction with Biological Molecules
- Reactivity with Amino Acids : Arylisocyanates like 4-methylphenyl isocyanate demonstrate significant reactivity with amino acids. This reactivity is pivotal in understanding the etiology of sensitization reactions and lung diseases resulting from isocyanate exposure. Protein adducts formed by such reactions are used as dosimeters in biological samples for exposed individuals (Sabbioni, Lamb, Farmer, & Sepai, 1997).
Industrial and Chemical Synthesis Applications
- Polymer Synthesis : In the domain of polymer chemistry, isocyanates including derivatives similar to 2-Isopropyl-6-methylphenyl isocyanate are employed in asymmetric anionic polymerization. This process uses chiral anionic initiators, and the polymers produced exhibit optical activity, indicating potential applications in advanced material synthesis (Okamoto, Matsuda, Nakano, & Yashima, 1994).
- Allophanate Formation in Polymer Chemistry : The interaction of isocyanates with urethanes under specific conditions can lead to allophanate formation. This reaction is crucial in understanding and manipulating the properties of polyisocyanates in the creation of polymers (Lapprand et al., 2005).
Environmental and Health Implications
- Isocyanate-Induced Health Effects : The health effects associated with exposure to isocyanates, such as DNA damage, oxidative stress, and inflammation in human lymphocytes, have been extensively studied. This research is critical for understanding the pathophysiological consequences of exposure to isocyanates in occupational and environmental settings (Mishra et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-isocyanato-1-methyl-3-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)10-6-4-5-9(3)11(10)12-7-13/h4-6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHDAVZHFWFZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403933 | |
| Record name | 2-Isopropyl-6-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-6-methylphenyl isocyanate | |
CAS RN |
102561-43-3 | |
| Record name | 2-Isopropyl-6-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropyl-6-methylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate](/img/no-structure.png)
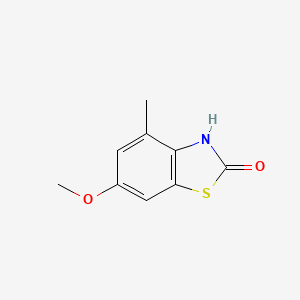
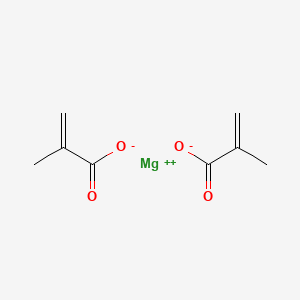
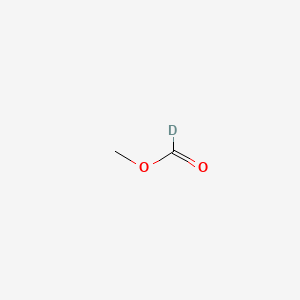
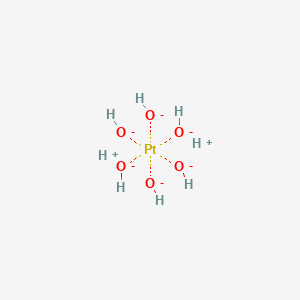
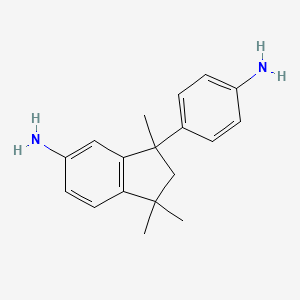
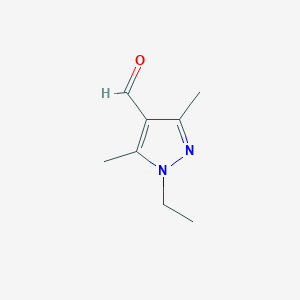
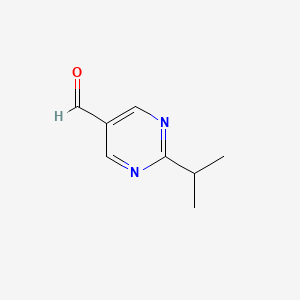
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)
